molecular formula C11H14N2O2S B5675327 4-[(2-nitrophenyl)methyl]thiomorpholine

4-[(2-nitrophenyl)methyl]thiomorpholine

Cat. No.: B5675327
M. Wt: 238.31 g/mol
InChI Key: GBCGPEHUOBBPPQ-UHFFFAOYSA-N
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Description

4-[(2-nitrophenyl)methyl]thiomorpholine is an organic compound with the molecular formula C11H14N2O2S It features a thiomorpholine ring substituted with a 2-nitrophenylmethyl group

Preparation Methods

The synthesis of 4-[(2-nitrophenyl)methyl]thiomorpholine typically involves a nucleophilic aromatic substitution reaction. One common method is the reaction of 4-fluoronitrobenzene with thiomorpholine under suitable conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified by recrystallization or chromatography.

Chemical Reactions Analysis

4-[(2-nitrophenyl)methyl]thiomorpholine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Scientific Research Applications

4-[(2-nitrophenyl)methyl]thiomorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-nitrophenyl)methyl]thiomorpholine depends on its specific application. In medicinal chemistry, the compound or its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, kinase inhibitors derived from this compound can inhibit the activity of specific kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation.

Comparison with Similar Compounds

4-[(2-nitrophenyl)methyl]thiomorpholine can be compared with other thiomorpholine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a nitro group and a thiomorpholine ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(2-nitrophenyl)methyl]thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c14-13(15)11-4-2-1-3-10(11)9-12-5-7-16-8-6-12/h1-4H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCGPEHUOBBPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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